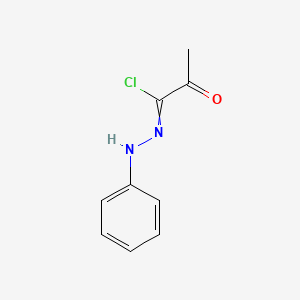

5-(4-Benzylpiperazino)-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(4-Benzylpiperazino)-2-nitroaniline" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on various benzylpiperazine derivatives and their chemical properties, including their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives is a topic of interest due to their pharmacological properties. For instance, a novel synthesis of 1-benzylpiperazin-2-one nitrone is described, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively . These cycloaddition reactions are significant as they can be used to create a variety of substituted piperazines, which are valuable in medicinal chemistry. Additionally, a three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols is reported, starting from the methyl ester of (S)-serine, indicating the versatility of benzylpiperazine derivatives synthesis .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is crucial for their biological activity. The structure of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride has been determined, showing the existence of amino/nitroso tautomers in solution and the formation of NH...O=N hydrogen bonds in the solid state . This tautomerism and hydrogen bonding can influence the reactivity and stability of the compounds. Similarly, the structure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium with aromatic amines has been studied, revealing the formation of stable triazenes .

Chemical Reactions Analysis

The reactivity of benzylpiperazine derivatives with various reagents leads to the formation of compounds with potential pharmacological activities. For example, N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin exhibit potent H1-antihistamine activity and mast cell stabilization properties . The reaction of 2-amino-5-nitrophenol with α-ketoacids and esters results in the formation of fluorescent dyes in the 1,4-benzoxazinone series, which are stable in organic solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. The antioxidant activities and acidic properties of some novel benzylidenamino-triazolone derivatives have been investigated, with one compound showing significant antioxidant activity . The potentiometric titration of these compounds in non-aqueous solvents has provided insights into their acid-base properties .

科学的研究の応用

Synthesis and Biological Activity

- A novel series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, synthesized starting from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline, displayed significant antioxidant activities and glucosidase inhibitory potential, outperforming the standard acarbose in some cases. This underscores the compound's role in synthesizing biologically active molecules with potential therapeutic applications (Özil, Baltaş, & Parlak, 2018).

Material Science and Molecular Electronics

- The molecule containing a nitroamine redox center, which includes a structure similar to 5-(4-Benzylpiperazino)-2-nitroaniline, was used in the active layer of a molecular electronic device. The device demonstrated exceptional electronic properties, such as negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, highlighting the compound's significance in the field of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Antimicrobial and Antibacterial Applications

- Various synthesized benzoxazole derivatives, including 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles, were evaluated for their antimicrobial activities against a range of microorganisms. Some compounds demonstrated significant antimycobacterial activity and were identified as potent antimicrobial agents, suggesting the potential use of 5-(4-Benzylpiperazino)-2-nitroaniline derivatives in developing new antimicrobial drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

特性

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c18-16-12-15(6-7-17(16)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXABBUALRQIHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377242 |

Source

|

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Benzylpiperazino)-2-nitroaniline | |

CAS RN |

23470-43-1 |

Source

|

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)